molecular formula CH6N4S B147625 Thiocarbohydrazide CAS No. 2231-57-4

Thiocarbohydrazide

Cat. No.: B147625
CAS No.: 2231-57-4
M. Wt: 106.15 g/mol
InChI Key: LJTFFORYSFGNCT-UHFFFAOYSA-N
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Description

Thiocarbohydrazide is a thiocarbonyl compound.
Thiocarbazide appears as crystalline needles and plates. Used in electron microscopy to produce electron-opaque deposits for ultra structural analysis. (EPA, 1998)

Scientific Research Applications

Synthesis and Reactions in Organic Chemistry and Biological Fields

  • Thiocarbohydrazides are significant in synthetic organic chemistry and biology, useful in three-dimensional ultrastructure examination of nuclei and tissues, and as safe pyrotechnic compounds (Metwally, Khalifa, & Koketsu, 2012).

Application in Electron Microscopy

  • Osmium-thiocarbohydrazide preparation technique enhances the study of cochlear and vestibular anatomy using scanning electron microscopy (Hunter‐Duvar, 1983).
  • It's also used in preparing biological specimens for scanning electron microscopy, providing protection against electron beams (Kelley, Dekker, & Bluemink, 1973).

Heavy Metal Ion Adsorption and Solvent Extraction

Agricultural Applications

Thermochemistry and Synthetic Pathways

Biological Activity Enhancement with Nanoparticles

  • This compound derivatives' biological activity against bacteria is enhanced when functionalized with silver nanoparticles (Mohammed, 2017).

Various Analytical Applications

Adsorption Studies

  • Surface-enhanced Raman spectroscopy has been utilized to study the adsorption of this compound on silver and copper electrode surfaces (Loo, Leahey, & Lee, 1990).

Mechanism of Action

Target of Action

Thiocarbohydrazide (TCH) has been found to target human DNA topoisomerase IIα , a crucial enzyme involved in DNA replication and transcription . This enzyme plays a significant role in maintaining the topological states of DNA, thus regulating the overwinding or underwinding of DNA during the cell cycle .

Mode of Action

TCH interacts with its target, human DNA topoisomerase IIα, acting as a catalytic inhibitor . It binds to the ATP-binding site of the enzyme, thereby inhibiting its activity .

Biochemical Pathways

The interaction of TCH with human DNA topoisomerase IIα leads to an impairment of DNA replication . This interaction occurs via a reactive oxygen species (ROS)-independent pathway . The inhibition of DNA replication is a critical step in controlling the rapid, uncontrolled cell proliferation characteristic of cancer .

Pharmacokinetics

The compound’s ability to inhibit human dna topoisomerase iiα suggests that it may have sufficient bioavailability to exert its effects .

Result of Action

The primary result of TCH’s action is the induction of cell death in cancer cells . Specifically, TCH has shown promising activity against leukemia and breast cancer cells . The compound’s ability to inhibit DNA replication leads to the death of these rapidly proliferating cells .

Action Environment

The rate of oxidation of tch has been found to slightly decrease with an increase in the ionic strength of the medium . This suggests that the compound’s activity may be influenced by the ionic environment in which it is present .

Safety and Hazards

Thiocarbohydrazide is very toxic if swallowed, toxic in contact with skin, and fatal if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Thiocarbohydrazides have gained increased interest in both synthetic organic chemistry and biological fields. They have considerable value in many useful applications such as the assessment process of the three-dimensional ultrastructure examination techniques of interphase nuclei and tissues, besides their therapeutic importance . They are also described for use as fogging agents and are considered as safe, storable, and cool-burning pyrotechnic compounds for dissemination of smoke, chemical warfare agents . On the other hand, thiocarbohydrazides are used in performing a highly selective heavy metal ion adsorbent and as complexing agents for the solvent extraction separation methods . The recent review focuses on the applications of these complexes related to their biological importance .

Properties

IUPAC Name

1,3-diaminothiourea
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InChI

InChI=1S/CH6N4S/c2-4-1(6)5-3/h2-3H2,(H2,4,5,6)
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InChI Key

LJTFFORYSFGNCT-UHFFFAOYSA-N
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Canonical SMILES

C(=S)(NN)NN
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Molecular Formula

CH6N4S
Record name THIOCARBAZIDE
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DSSTOX Substance ID

DTXSID7027461
Record name Thiocarbazide
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Molecular Weight

106.15 g/mol
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Physical Description

Thiocarbazide appears as crystalline needles and plates. Used in electron microscopy to produce electron-opaque deposits for ultra structural analysis. (EPA, 1998), Solid; [CAMEO] White powder; [Alfa Aesar MSDS]
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Record name 1,3-Diamino-2-thiourea
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CAS No.

2231-57-4
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Record name Thiocarbohydrazide
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Record name 1,3-Diamino-2-thiourea
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Record name Carbonothioic dihydrazide
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Record name THIOCARBOHYDRAZIDE
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Melting Point

338 °F Decomposes (EPA, 1998)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiocarbohydrazide
Reactant of Route 2
Thiocarbohydrazide
Reactant of Route 3
Thiocarbohydrazide
Reactant of Route 4
Thiocarbohydrazide
Reactant of Route 5
Thiocarbohydrazide
Reactant of Route 6
Thiocarbohydrazide

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